molecular formula C13H19F3O3Si B1589864 Triethoxy[4-(trifluoromethyl)phenyl]silane CAS No. 188748-63-2

Triethoxy[4-(trifluoromethyl)phenyl]silane

Cat. No. B1589864
CAS RN: 188748-63-2
M. Wt: 308.37 g/mol
InChI Key: PBTDWUVVCOLMFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Triethoxy[4-(trifluoromethyl)phenyl]silane (TTFPS) is a highly versatile and useful organosilicon compound, with a wide range of applications in both scientific research and industrial processes. It is a colorless liquid at room temperature, with a boiling point of approximately 270 °C, and a molecular weight of 312.36 g/mol. TTFPS is a widely used reagent in organic synthesis, and has been used in a variety of reactions and processes, such as the synthesis of polymers, pharmaceuticals, and other organic compounds. It has also been used in the production of various materials, such as semiconductors, fuel cells, and photovoltaic cells.

Scientific Research Applications

C13H19F3O3Si C_{13}H_{19}F_{3}O_{3}Si C13​H19​F3​O3​Si

. It has a range of applications in scientific research due to its unique chemical properties. Below is a comprehensive analysis of six distinct applications of this compound, each detailed under separate headings.

Organic Synthesis

Triethoxy[4-(trifluoromethyl)phenyl]silane: is used as a silicon-based nucleophile in organic synthesis . It is particularly reactive in Pd-catalyzed cross-coupling reactions , which are fundamental in creating complex organic molecules. This reactivity is essential for synthesizing pharmaceuticals, agrochemicals, and organic materials with specific functional properties.

Nanotechnology

In nanotechnology, Triethoxy[4-(trifluoromethyl)phenyl]silane is used to prepare silane-based organic molecules that serve as intermediates in developing advanced materials . These materials have potential applications in electronics and nanodevices, where control at the molecular level is crucial.

properties

IUPAC Name

triethoxy-[4-(trifluoromethyl)phenyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19F3O3Si/c1-4-17-20(18-5-2,19-6-3)12-9-7-11(8-10-12)13(14,15)16/h7-10H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBTDWUVVCOLMFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](C1=CC=C(C=C1)C(F)(F)F)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19F3O3Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80474482
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

308.37 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Triethoxy[4-(trifluoromethyl)phenyl]silane

CAS RN

188748-63-2
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80474482
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Triethoxy[4-(trifluoromethyl)phenyl]silane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 2
Reactant of Route 2
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 3
Reactant of Route 3
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 4
Reactant of Route 4
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 5
Reactant of Route 5
Triethoxy[4-(trifluoromethyl)phenyl]silane
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Reactant of Route 6
Triethoxy[4-(trifluoromethyl)phenyl]silane

Q & A

Q1: How does Triethoxy[4-(trifluoromethyl)phenyl]silane interact with TiO2 nanoparticles and what are the downstream effects?

A1: Triethoxy[4-(trifluoromethyl)phenyl]silane demonstrates the ability to adsorb onto the surface of TiO2 nanoparticles in both alkaline and acidic conditions. [] This adsorption is thought to occur through a sol-gel mechanism, where the silane molecules hydrolyze and condense with hydroxyl groups on the TiO2 surface. [] This surface modification can lead to altered properties of the TiO2 nanoparticles, such as changes in hydrophobicity, dispersibility, and potentially photocatalytic activity.

Q2: What is the impact of the sol-gel media's pH on the adsorption of Triethoxy[4-(trifluoromethyl)phenyl]silane onto TiO2?

A2: The pH of the sol-gel media plays a crucial role in the adsorption process. While Triethoxy[4-(trifluoromethyl)phenyl]silane effectively adsorbs in both alkaline and acidic conditions, other fluorosilanes like 1H,1H,2H,2H-Perfluorooctyltriethoxysilane only show significant adsorption in alkaline conditions, showcasing the importance of pH in facilitating successful surface treatment. [] This difference likely stems from the influence of pH on the hydrolysis of the silane groups and the surface charge of the TiO2 nanoparticles.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.